molecular formula C15H12ClNO5S B2626740 1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethan-1-one CAS No. 338956-24-4

1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethan-1-one

Cat. No.: B2626740
CAS No.: 338956-24-4
M. Wt: 353.77
InChI Key: BQLSMVLABMAFQB-UHFFFAOYSA-N
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Description

1-{3-[(4-Chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethan-1-one is a structurally complex organic compound characterized by a 4-nitrophenyl core substituted at the 3-position with a [(4-chlorobenzenesulfonyl)methyl] group and an acetyl (ethanone) moiety at the 1-position. Its molecular formula is C₁₅H₁₂ClNO₅S, with a molecular weight of 353.78 g/mol. The compound integrates multiple functional groups:

  • 4-Nitrophenyl group: Electron-withdrawing nitro (-NO₂) enhances electrophilicity and influences π-π interactions.
  • Ethanone (acetyl) group: A reactive ketone site for nucleophilic additions or reductions.

This compound is synthesized via multi-step reactions, often starting with bromination or sulfonylation of precursor acetophenones . Its structural complexity makes it a candidate for applications in medicinal chemistry (e.g., antimicrobial or anticancer agents) and materials science (e.g., organic semiconductors) .

Properties

IUPAC Name

1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO5S/c1-10(18)11-2-7-15(17(19)20)12(8-11)9-23(21,22)14-5-3-13(16)4-6-14/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLSMVLABMAFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the chlorobenzenesulfonyl group: This step involves the sulfonylation of chlorobenzene using a sulfonyl chloride reagent under acidic conditions.

    Nitration of the phenyl ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Coupling reaction: The chlorobenzenesulfonyl group is then coupled with the nitrated phenyl ring using a suitable base and solvent to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, alternative reagents, and more efficient reaction conditions.

Chemical Reactions Analysis

1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone and nitro derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like sodium borohydride, resulting in the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzenesulfonyl group, with nucleophiles such as amines or thiols, leading to the formation of sulfonamide or sulfonothiol derivatives.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including bacterial infections and cancer.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness is highlighted through comparisons with structurally analogous molecules. Key differences in substitution patterns, functional groups, and biological/chemical properties are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Key Differences from Target Compound Biological/Chemical Properties Reference
2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone Bromine at ethanone position; otherwise identical Bromine substitution increases molecular weight (432.67 g/mol) and alters reactivity (e.g., SN2 susceptibility) Enhanced electrophilicity; potential anticancer activity due to bromine’s leaving-group capability
1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one Thioether (-S-) linkage instead of sulfonyl (-SO₂-) Sulfur oxidation state (S vs. S⁺⁺) reduces stability and hydrogen-bonding capacity Lower thermal stability; moderate antimicrobial activity compared to sulfonyl analogs
1-(2-Chloro-4-nitrophenyl)ethanone Nitro and chlorine at 2- and 4-positions; no sulfonyl group Simpler structure with fewer substituents Reduced lipophilicity; weaker enzyme inhibition due to lack of sulfonyl group
1-(4-Methyl-2-nitrophenyl)ethanone Methyl at 4-position; nitro at 2-position Methyl group increases steric hindrance but lacks sulfonyl Lower cytotoxicity; limited applications in drug development
1-(3-Chloro-4-hydroxy-5-nitrophenyl)ethanone Hydroxy and nitro groups; chlorine at 3-position Hydroxy group introduces polarity and acidity Enhanced antioxidant activity but reduced metabolic stability

Key Research Findings

Substituent Position and Reactivity :

  • The 3-position sulfonylmethyl group in the target compound enhances stability and directs electrophilic substitution reactions to the nitro-bearing ring .
  • Chlorine at the 4-position on the benzenesulfonyl group increases lipophilicity, improving membrane permeability in biological systems .

Biological Activity :

  • The sulfonyl group’s hydrogen-bonding capacity correlates with stronger enzyme inhibition (e.g., COX-2) compared to thioether analogs .
  • Brominated derivatives exhibit higher cytotoxicity due to bromine’s role in alkylation reactions .

Biological Activity

1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethan-1-one, also known by its CAS number 338956-24-4, is a compound with significant biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

  • Molecular Formula : C15H12ClNO5S
  • Molecular Weight : 353.77 g/mol
  • Boiling Point : Predicted at approximately 603.7 °C
  • Density : Approximately 1.661 g/cm³

The compound exhibits its biological effects primarily through interactions with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in inflammatory processes, making it a candidate for treating conditions such as atopic dermatitis and other inflammatory diseases.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential use in treating bacterial infections.

Microbial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects in vitro and in vivo. In animal models, it has been shown to reduce inflammation markers significantly.

  • Study Findings :
    • A study on mice indicated a reduction in paw edema when treated with the compound, suggesting its potential utility in managing inflammatory conditions.

Cytotoxicity

Research has also assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it may induce apoptosis in certain types of cancer cells, such as breast cancer and leukemia cells.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)25
HL-60 (Leukemia)30

Case Studies

  • Topical Application for Dermatitis :
    A clinical trial investigated the efficacy of a topical formulation containing the compound in patients with atopic dermatitis. Results showed significant improvement in skin condition compared to placebo.
  • Combination Therapy :
    Another study explored the effects of combining this compound with other anti-inflammatory agents, leading to enhanced therapeutic outcomes in chronic inflammatory diseases.

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